N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
Description
N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a dihydroisoquinoline core fused with a 3,4,5-trimethoxyphenyl group and a cyclohexyl carboxamide substituent. The 3,4,5-trimethoxyphenyl moiety is a well-documented pharmacophore in medicinal chemistry, often associated with microtubule disruption and anticancer activity . The compound’s synthesis likely involves cyclocondensation and carboxamide coupling steps, analogous to methods reported for related quinoline and naphthyridine derivatives .
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H28N2O5/c1-30-21-13-17(14-22(31-2)23(21)32-3)27-15-20(18-11-7-8-12-19(18)25(27)29)24(28)26-16-9-5-4-6-10-16/h7-8,11-16H,4-6,9-10H2,1-3H3,(H,26,28) |
InChI Key |
DVRMGQPMBDXFIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by functionalization to introduce the cyclohexyl and trimethoxyphenyl groups.
Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).
Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Carboxamide Derivatives
The carboxamide group in the target compound is substituted with a cyclohexyl group. A closely related analog, N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide (), replaces the cyclohexyl with a 2-methylpropyl (isobutyl) group. Key differences include:
- Steric Effects : The bulky cyclohexyl group may hinder binding to flat hydrophobic pockets compared to the smaller isobutyl substituent.
Table 1: Substituent Comparison
Core Structure Variations: Isoquinoline vs. Quinoxaline and Naphthyridine
The dihydroisoquinoline core distinguishes the target compound from analogs with quinoxaline or naphthyridine backbones. For example:
- 3-Methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl] quinoxaline 1,4-di-N-oxide derivatives () feature a quinoxaline di-N-oxide core.
- N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides () utilize a naphthyridine scaffold, which may confer distinct electronic properties due to extended conjugation.
Key Observations:
- The dihydroisoquinoline core in the target compound provides rigidity, which may stabilize binding conformations.
- Quinoxaline di-N-oxide derivatives () are often associated with redox-mediated mechanisms, unlike the non-oxidized isoquinoline system .
Role of the 3,4,5-Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl group is a critical pharmacophore shared across all compared compounds. Evidence from quinoxaline derivatives () suggests this group enhances binding to tubulin or kinase targets via hydrophobic and π-π stacking interactions. However, its positioning relative to the core structure (e.g., fused vs. appended) may modulate potency.
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